Tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S.ClH/c1-12(2,3)16-11(15)14-7-9(8-14)10-13-5-4-6-17-10;/h9-10,13H,4-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSAJPODITVJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2NCCCS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride typically involves multiple steps. One common method starts with the reaction of tert-butyl azetidine-1-carboxylate with 1,3-thiazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride is not fully understood. its unique structure suggests that it may interact with various molecular targets, including enzymes and receptors. The azetidine ring is known to be a bioisostere for certain functional groups, potentially allowing the compound to modulate biological pathways .
Comparison with Similar Compounds
Structural Analogues of Azetidine Derivatives
Table 1: Key Structural and Molecular Comparisons
Functional and Pharmacological Differences
Sulfur vs. Oxygen/Nitrogen Substituents :
The target compound’s thiazinane ring introduces sulfur, which may enhance binding to sulfur-interacting enzymes (e.g., cytochrome P450) compared to oxygen-linked analogues like the piperidin-4-yloxy derivative . Sulfur’s polarizability could also improve membrane permeability relative to purely oxygenated analogues .- Biological Activity: Azetidines with aromatic substituents (e.g., 3-(4-bromo-2,5-dimethoxyphenyl)azetidine hydrochloride in ) exhibit serotonin reuptake inhibition.
Synthetic Complexity :
Thiazinane-containing derivatives generally require multistep synthesis (e.g., cyclization with sulfur sources), whereas simpler analogues like the 2-hydroxyethyl derivative are synthesized in fewer steps, as shown in and .
Stability and Reactivity
Thiazinane Stability :
The six-membered thiazinane ring likely reduces ring strain compared to smaller heterocycles (e.g., aziridines). However, sulfur’s susceptibility to oxidation may limit the compound’s stability under oxidative conditions compared to piperazine or piperidine derivatives .Reactivity : The tert-butyl carboxylate group enhances steric protection of the azetidine ring, improving stability during synthetic modifications. This contrasts with unprotected azetidines (e.g., methyl azetidine-3-carboxylate hydrochloride in ), which are more reactive but less stable .
Biological Activity
Tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₁₈N₂O₂S
- CAS Number : 325775-44-8
- Molecular Weight : 198.32 g/mol
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 3-(1,3-thiazinan-2-yl)azetidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that azetidine derivatives can inhibit bacterial growth effectively, suggesting potential applications as antibacterial agents.
Neuroprotective Effects
In a study focusing on neuroprotective properties, derivatives of azetidine were found to reduce neuronal cell death in models of neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress pathways and enhancement of neurotrophic factor signaling.
Anticancer Properties
The compound's structural analogs have been evaluated for anticancer activity. For example, compounds containing the azetidine ring have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CEM (human T-lymphocyte) cells. The IC₅₀ values for these compounds suggest a promising therapeutic index.
Case Study 1: Neuroprotection in Ischemic Models
A study investigated the effects of a related compound on ischemic brain injury. The results indicated that treatment with the compound reduced infarct size and improved neurological outcomes in rodent models. Mechanistic studies suggested involvement in anti-inflammatory pathways and preservation of blood-brain barrier integrity.
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of azetidine derivatives against resistant strains of bacteria. The results showed that certain modifications to the azetidine structure enhanced activity against Gram-positive bacteria, highlighting the potential for developing new antibiotics.
Research Findings
| Property | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Neuroprotection | Reduced neuronal death in ischemic models |
| Anticancer Activity | Cytotoxic effects observed in various cancer lines |
| Mechanism of Action | Involves modulation of oxidative stress and inflammation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
